molecular formula C16H15Cl2NO3S B439294 Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 353470-44-7

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B439294
CAS No.: 353470-44-7
M. Wt: 372.3g/mol
InChI Key: PQMPDBVOLYTILH-UHFFFAOYSA-N
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Description

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring substituted with ethyl, dichlorobenzamido, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of 2,5-dichlorobenzamido intermediate: This step involves the reaction of 2,5-dichlorobenzoic acid with an amine to form the corresponding amide.

    Thiophene ring formation: The amide intermediate is then subjected to cyclization reactions to form the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorobenzamido group can be reduced to form the corresponding amine.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzamido derivatives.

Scientific Research Applications

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 2-(2,5-dichlorobenzamido)-4,5-dimethylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    Ethyl 2-(2,5-dichlorobenzamido)-4-methylthiophene-3-carboxylate: Similar structure but with different substitution patterns.

    Ethyl 2-(2,5-dichlorobenzamido)-5-methylthiophene-3-carboxylate: Another isomer with different substitution positions.

These compounds share similar chemical properties but may exhibit different biological activities and applications due to their structural differences.

Properties

IUPAC Name

ethyl 2-[(2,5-dichlorobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3S/c1-4-22-16(21)13-8(2)9(3)23-15(13)19-14(20)11-7-10(17)5-6-12(11)18/h5-7H,4H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMPDBVOLYTILH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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